molecular formula C13H18N2O5 B5034571 N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide

N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide

Cat. No.: B5034571
M. Wt: 282.29 g/mol
InChI Key: FUBPXJWDTVTLGD-UHFFFAOYSA-N
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Description

N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide: is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups This particular compound features a 2,4-dimethoxyphenyl group and a 2-methoxyethyl group attached to the oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.

    Reduction: Formation of 2,4-dimethoxyaniline and 2-methoxyethylamine.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use, but could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-dimethoxyphenyl)-N-(2-ethoxyethyl)oxamide
  • N’-(2,4-dimethoxyphenyl)-N-(2-methoxypropyl)oxamide
  • N’-(2,4-dimethoxyphenyl)-N-(2-methoxybutyl)oxamide

Uniqueness

N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-18-7-6-14-12(16)13(17)15-10-5-4-9(19-2)8-11(10)20-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBPXJWDTVTLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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